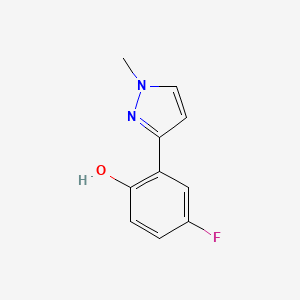

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol

描述

4-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol (C₁₀H₉FN₂O, molecular weight: 192.19 g/mol) is a fluorinated phenolic compound featuring a pyrazole ring substituted with a methyl group at the N1 position. This structure combines the electronic effects of fluorine (electron-withdrawing) and the steric/electronic contributions of the pyrazole moiety, making it a versatile intermediate in medicinal chemistry and materials science. The compound is cataloged in commercial databases (e.g., ATR Standard Library, Fluorochem) and has been synthesized via condensation reactions involving hydrazine derivatives and fluorinated diketones .

属性

IUPAC Name |

4-fluoro-2-(1-methylpyrazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXGWFRTSDIJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .

Industrial Production Methods

化学反应分析

Types of Reactions

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions include disubstituted imidazoles and regioisomeric pyrazoles .

科学研究应用

Chemistry

This compound serves as a critical building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse reactions, including oxidation, reduction, and nucleophilic aromatic substitution.

Biology

In biological research, 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol has been investigated for its antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest strong antibacterial properties, making it a candidate for developing new antimicrobial agents .

Medicine

The compound is being explored for its therapeutic potential, particularly in cancer treatment due to its inhibitory effects on metalloproteinases involved in tumor progression . Its mechanism of action may include binding to specific enzymes or receptors, modulating their activity to inhibit microbial growth or cancer cell proliferation.

Antimicrobial Activity

A recent study demonstrated the antibacterial efficacy of several pyrazole derivatives, including this compound. The study utilized the disc diffusion method to evaluate the antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli . Results indicated significant zones of inhibition, supporting the compound's potential as an antimicrobial agent.

Cancer Research

In another study focusing on selective androgen receptor degradation (SARD), derivatives of pyrazole were synthesized and tested for their ability to inhibit androgen receptor function in prostate cancer models. The findings suggest that modifications to the pyrazole structure can enhance therapeutic efficacy while reducing side effects .

作用机制

The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity and specificity . The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups: Fluorine at the para position of the phenol enhances acidity (pKa ~8–9) compared to non-fluorinated analogs .

- N1 Substituents : Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier phenyl groups, favoring synthetic accessibility .

- Biological Activity: Pyrazole-phenol hybrids with methoxy or hydroxyl groups exhibit enhanced bioactivity (e.g., anti-inflammatory, anti-obesity) due to improved H-bonding and membrane permeability .

Physicochemical Properties

Melting Points and Solubility

- 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate: MP 252–255°C (decomposition observed) .

- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol: MP 449 K (176°C) .

- Target Compound : Estimated MP ~150–170°C (based on molecular symmetry and hydrogen-bonding capacity) .

Solubility in polar solvents (e.g., DMSO, ethanol) is moderate, influenced by phenolic hydroxyl and fluorine’s polarity .

Crystallographic and Spectroscopic Characterization

- X-ray Crystallography: SHELXL and ORTEP-3 are widely used for structural refinement of pyrazole-phenol derivatives . The target compound’s structure remains unreported but is expected to exhibit planar pyrazole-phenol dihedral angles (~10–20°) based on isostructural compounds .

- NMR/IR Data: ¹H NMR of related compounds shows characteristic peaks for phenolic –OH (~10–12 ppm) and pyrazole protons (~6–8 ppm) .

生物活性

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with a fluorine atom at the 4-position and a 1-methyl-1H-pyrazol-3-yl group at the 2-position. Its molecular formula is C10H9FN2O, with a molecular weight of approximately 192.19 g/mol.

Research indicates that this compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives. This inhibition can affect processes such as cell signaling and growth regulation .

- Binding Affinity : It has been shown to bind to tyrosine kinases, which are crucial for many cellular functions, including proliferation and differentiation. The interaction likely involves hydrogen bonding and hydrophobic interactions, altering the conformation and activity of target proteins.

Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal properties. Preliminary studies suggest:

- Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity comparable to established antibiotics .

- Antifungal Properties : It has also shown potential as an antifungal agent, inhibiting the growth of several fungal species in vitro .

Herbicidal Activity

The compound is being investigated for its potential as an herbicide , particularly due to its ability to disrupt enzymatic pathways in plants. This activity suggests it could be effective in controlling weed growth by targeting specific biochemical processes essential for plant survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A recent investigation tested the compound against various microbial strains, revealing promising results with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Herbicidal Potential : Research focusing on the herbicidal effects highlighted its ability to inhibit specific metabolic pathways in target plants, making it a candidate for further development as an agricultural chemical.

- Mechanistic Studies : Additional studies have employed molecular dynamics simulations to understand better how this compound interacts with target proteins at a molecular level, providing insights into its mechanism of action and potential therapeutic applications .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol | Similar pyrazole and phenolic structure | Antimicrobial, herbicidal properties |

| 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol | Different position of pyrazole substitution | Varies in reactivity and biological efficacy |

| 5-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol | Chlorine instead of fluorine | Potentially different antimicrobial activities |

This table illustrates how variations in substituents can influence biological activities, emphasizing the importance of structural analysis in drug design.

常见问题

Q. What synthetic methodologies are employed to prepare 4-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol?

The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions : Reacting fluorinated phenol derivatives with pyrazole precursors under reflux conditions (e.g., ethanol or acetic acid as solvents).

- Mannich reactions : Introducing substituents via amine-formaldehyde intermediates, as seen in analogous pyrazole-phenol systems .

- Purification : Column chromatography (silica gel) and recrystallization (ethanol or methanol) are critical for isolating high-purity products. Key parameters include temperature control (e.g., 70–80°C for reflux) and reaction time optimization (5–7 hours) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the aromatic/heterocyclic framework. Fluorine’s electronegativity may split signals, requiring careful integration (e.g., H NMR: δ 6.8–7.5 ppm for aromatic protons; F NMR: δ -110 to -120 ppm) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] at m/z 207.18) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Fluorine enhances lipophilicity (logP ~2.5) and metabolic stability. Its electron-withdrawing effect polarizes the phenolic -OH group (pKa ~8.5), affecting solubility and hydrogen-bonding potential in biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction : Use a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect data at 173 K. Refinement with SHELXL (e.g., R factor <0.05) ensures accurate bond-length/angle measurements (e.g., C-F bond: ~1.35 Å; pyrazole ring planarity: ±0.02 Å deviation) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder or rotational flexibility in the methyl-pyrazole group .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental NMR shifts. Discrepancies >0.3 ppm may indicate solvent effects or dynamic processes (e.g., tautomerism).

- Variable-Temperature NMR : Resolve overlapping signals caused by fluorine’s anisotropic effects or slow conformational exchange .

Q. How can researchers design assays to evaluate the compound’s bioactivity?

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., COX-2 or kinase targets) with IC determination (dose range: 1–100 μM).

- Molecular Docking : Simulate binding modes using PyMOL or AutoDock Vina. Focus on the pyrazole ring’s π-π stacking and fluorine’s electrostatic interactions with active-site residues .

Methodological Considerations

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| Unit Cell Dimensions | a = 8.21 Å, b = 12.34 Å, c = 14.56 Å | |

| Dihedral Angle (Pyrazole-Phenol) | 48.97° |

Q. Table 2. Synthetic Yield Optimization

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 45 |

| Acetic Acid | 100 | 5 | 52 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。